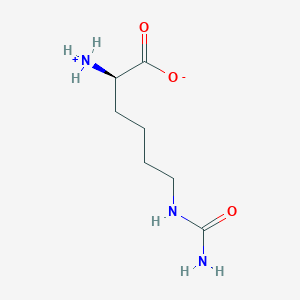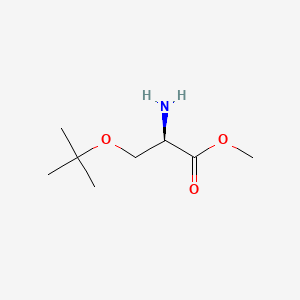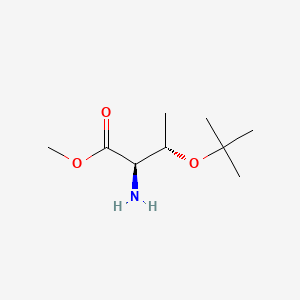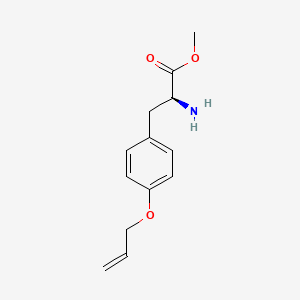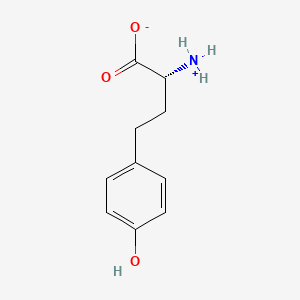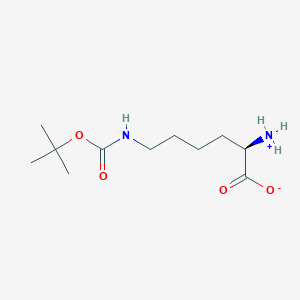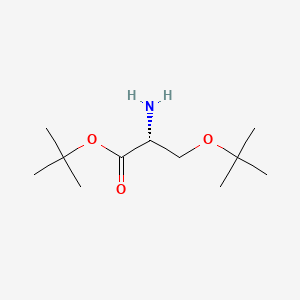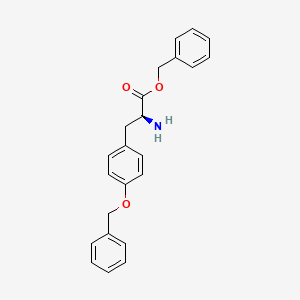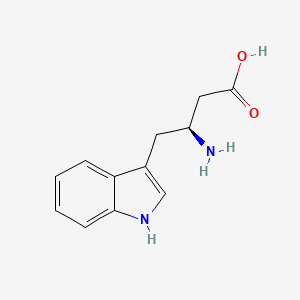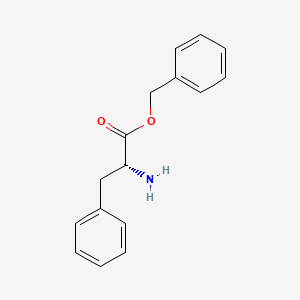
Benzyl D-phenylalaninate
Descripción general
Descripción
Benzyl D-phenylalaninate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl D-phenylalaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl D-phenylalaninate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Gels and Material Science
Benzyl D-phenylalaninate derivatives have been extensively used in material science, especially in the development of low-molecular-weight gelators. These gelators are critical in fabricating physical or supramolecular softgel materials. They exhibit unique properties like reversible phase transitions and responsiveness to external stimuli. Such gels find applications in diverse fields such as drug delivery, tissue engineering, oil spills recovery, dye removal, extraction of heavy metals, and explosive detection (Das, Häring, Haldar, & Díaz Díaz, 2017).
Biochemistry and Microbiology
In microbiology, enzymes involved in the metabolism of phenylalanine and its derivatives have been studied. For instance, the enzyme phenylglyoxylate:acceptor oxidoreductase in Azoarcus evansii plays a role in anaerobic phenylalanine metabolism (Hirsch, Schägger, & Fuchs, 1998). Furthermore, the dynamics of phenylalanine derivatives in certain lyotropic systems have been investigated, providing insights into the molecular motions and interactions within these systems (Domenici, Marchetti, Cifelli, & Veracini, 2009).
Chemical Synthesis and Biotechnology
Benzyl D-phenylalaninate and its analogs have been synthesized for various purposes, including the development of oral hypoglycemic agents (Shinkai, Toi, Kumashiro, Seto, Fukuma, Dan, & Toyoshima, 1988). Additionally, these compounds are used in the biosynthesis of complex molecules like Taxol, an anticancer drug (Walker, Klettke, Akiyama, & Croteau, 2004).
Molecular Biology and Genetic Engineering
In molecular biology, benzyl D-phenylalaninate derivatives have been used in the genetic engineering of organisms like Escherichia coli. For example, the incorporation of p-benzoyl-l-phenylalanine into proteins in response to specific codons has been explored for studying protein interactions (Chin, Martin, King, Wang, & Schultz, 2002).
Propiedades
IUPAC Name |
benzyl (2R)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRSPUHXEPWUBZ-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl D-phenylalaninate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one](/img/structure/B7839079.png)
![(2S,4S,5S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B7839092.png)

